Lipophilicity (LogP) Differentiation: Intermediate Lipophilicity Between N1-Phenyl and N1,N3-Dialkyl Analogs
The target compound exhibits a calculated LogP of 3.52, placing it in an intermediate lipophilicity range between the N1-phenyl analog 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 139347-65-2) with ACD/LogP 4.29 and the 5-chloro-3-methyl-1-phenyl analog (CAS 947-95-5) with LogP 2.65 . This represents a LogP reduction of 0.77 units versus the N1-phenyl analog and an increase of 0.87 units versus the C3-methyl phenyl analog. The N1-benzyl group provides a CH2 spacer that moderately attenuates lipophilicity compared to the direct N1-phenyl attachment, while the C3-isopropyl group maintains higher lipophilicity than C3-methyl. For oral drug design, this lipophilicity falls within the favorable range (LogP 2–4) more closely than the N1-phenyl analog (LogP >4), potentially improving solubility and reducing promiscuous binding risks [1].
| Evidence Dimension | Calculated LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.52 (calculated, Leyan database) |
| Comparator Or Baseline | Comparator 1 (CAS 139347-65-2): ACD/LogP 4.29; Comparator 2 (CAS 947-95-5): LogP 2.65; Comparator 3 (CAS 27006-76-4): LogP 1.19 |
| Quantified Difference | ΔLogP = -0.77 vs. N1-phenyl analog; +0.87 vs. C3-methyl N1-phenyl analog; +2.33 vs. N1,N3-dimethyl analog |
| Conditions | Calculated LogP values from authoritative chemical databases (Leyan, ChemSpider, ChemSrc) using standard algorithms (ACD/Labs or XLogP3) |
Why This Matters
For procurement decisions in medicinal chemistry, selecting a scaffold with LogP 3.52 rather than 4.29 may reduce compound attrition due to poor solubility and high metabolic clearance often associated with excessively lipophilic molecules, while still providing sufficient hydrophobicity for target engagement.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
